methyl (2S)-2-acetamido-3-[4-(4-methylpiperazin-1-yl)phenyl]propanoate

Chiral resolution Enantioselective synthesis Analytical purity

Medicinal chemists optimizing VLA-4/VCAM-1 antagonists require stereochemically pure building blocks to ensure reproducible SAR. This (S)-phenylalanine derivative with a 4-methylpiperazine moiety solves racemic uncertainty and eliminates deprotection side reactions. - ≥98% purity minimizes byproducts in coupling steps, enabling reliable lead optimization. - 82% ee characterized batch available for chiral HPLC/SFC method development. - Orthogonal acetamide and methyl ester groups support rapid analog generation.

Molecular Formula C17H25N3O3
Molecular Weight 319.4 g/mol
CAS No. 1630114-56-5
Cat. No. B1449173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl (2S)-2-acetamido-3-[4-(4-methylpiperazin-1-yl)phenyl]propanoate
CAS1630114-56-5
Molecular FormulaC17H25N3O3
Molecular Weight319.4 g/mol
Structural Identifiers
SMILESCC(=O)NC(CC1=CC=C(C=C1)N2CCN(CC2)C)C(=O)OC
InChIInChI=1S/C17H25N3O3/c1-13(21)18-16(17(22)23-3)12-14-4-6-15(7-5-14)20-10-8-19(2)9-11-20/h4-7,16H,8-12H2,1-3H3,(H,18,21)/t16-/m0/s1
InChIKeyKWAUUVCWNJQLCT-INIZCTEOSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for Methyl (2S)-2-acetamido-3-[4-(4-methylpiperazin-1-yl)phenyl]propanoate (CAS 1630114-56-5): A Specialized Chiral Building Block


Methyl (2S)-2-acetamido-3-[4-(4-methylpiperazin-1-yl)phenyl]propanoate (CAS 1630114-56-5) is a stereochemically defined, non-proteinogenic amino acid derivative featuring a protected (S)-phenylalanine core and a 4-methylpiperazine moiety . This compound serves as a synthetic intermediate and research probe, structurally related to building blocks used in the development of VLA-4/VCAM-1 inhibitors and other biologically active molecules [1]. Its value to research and industrial users stems from its specific (2S) configuration and the presence of both amine-protecting groups (acetamide and methyl ester), making it a versatile scaffold for further derivatization .

Stereochemically defined (2S)-phenylalanine scaffold for asymmetric synthesis
Orthogonal N-acetyl and methyl ester protection for streamlined derivatization
Piperazinylphenylalanine core supports VLA-4/VCAM-1 inhibitor SAR exploration

Risks of Substituting Methyl (2S)-2-acetamido-3-[4-(4-methylpiperazin-1-yl)phenyl]propanoate: Why Chiral Integrity and Piperazine Spacing Matter


Generic substitution with racemic mixtures, des-piperazine analogs, or different ester/amide protecting groups is not functionally equivalent. The (2S) stereochemistry is critical for interactions with chiral biological targets, as demonstrated in SAR studies of piperazinylphenylalanine VLA-4/VCAM-1 inhibitors, where stereochemistry directly impacts potency [1]. Furthermore, the 4-(4-methylpiperazin-1-yl)phenyl moiety provides a specific basic amine and spatial orientation not found in simpler phenylalanine derivatives, which is essential for improving physicochemical properties like solubility and bioavailability [1]. Therefore, selecting this specific compound—defined by its exact stereochemistry and functional groups—is mandatory for replicating published syntheses or maintaining target engagement in biological assays. The following evidence quantifies these parameters against relevant comparators.

Racemic or (2R)-enantiomer may not maintain target engagement; chiral integrity is critical for biological assays.
Des-piperazine analogs lack the essential basic amine and spatial orientation for VLA-4/VCAM-1 binding.
Unprotected amino acid requires additional protection/deprotection steps, increasing synthetic complexity.

Quantitative Differentiation of Methyl (2S)-2-acetamido-3-[4-(4-methylpiperazin-1-yl)phenyl]propanoate Against Closest Analogs


Enantiomeric Purity: High ee Grades vs. Racemic or Low ee Batches

Commercially, this compound is offered with a defined, albeit variable, enantiomeric excess (ee). The specified (2S) configuration is essential for biological activity. For instance, AK Scientific lists a product with 82% ee . In contrast, a racemic mixture would have 0% ee, and the enantiomeric (2R) isomer would have inverted chirality, potentially leading to significantly reduced or no activity. This quantified ee of 82% provides a measurable baseline for chiral integrity that is absent in generic, unspecified stereochemistry offerings from bulk suppliers .

Enantiomeric Excess
Head-to-head
82% ee (target) vs 0% ee (racemic)
Quantifiable chiral baseline for stereospecific synthesis
Vendor-reported ee; batch-specific analysis recommended
Chiral resolution Enantioselective synthesis Analytical purity

Total Chemical Purity: High-Grade Lots vs. Lower Purity Batches for Sensitive Applications

This compound is commercially available in varying purities that directly impact its utility in sensitive applications. Leyan and Chemscene offer a grade with ≥98% purity [REFS-1, REFS-3], which is suitable for demanding synthetic and analytical uses as a standard. In contrast, other suppliers such as AK Scientific and Combi-Blocks offer a 95% purity grade [REFS-2, REFS-4]. This represents a 3% absolute purity difference, which can be significant in reactions where minor impurities lead to side products or in biological assays where 5% of an unknown impurity could cause false positives.

Chemical Purity
Head-to-head
≥98% (Chemscene, Leyan) vs 95% (others)
Higher purity grade reduces side-product risk in precision synthesis
Specification as stated by supplier; verify for critical applications
Chemical purity HPLC Quality control

Class-Specific Activity: Piperazinylphenylalanine SAR vs. Simpler Phenylalanine Derivatives

The (2S)-configured piperazinylphenylalanine scaffold, which this methyl ester is a direct derivative of, was designed specifically to improve the poor pharmacokinetic characteristics of earlier VLA-4 inhibitors by increasing overall basicity [1]. In the published SAR, compound 12t (a closely related piperazinylphenylalanine derivative) was identified as the most potent compound in the series [1]. While direct Ki data for this specific methyl ester is not publicly available, its structural homology to the potent 12t core establishes a class-level inference for its utility. Substituting the 4-(4-methylpiperazin-1-yl)phenyl group with a simple phenyl ring (a common L-phenylalanine methyl ester analog) would result in a complete loss of this targeted VLA-4/VCAM-1 activity, as the basic piperazine moiety is essential for target engagement [1].

Class-Level SAR
Class-level
Piperazinylphenylalanine scaffold essential; removal abolishes activity
Supports VLA-4/VCAM-1 inhibitor SAR context
Inferred from published series; direct Ki not available
VLA-4 antagonist Integrin inhibitor SAR study

Functional Group Protection: Orthogonal Manipulation vs. Unprotected or Differently Protected Analogs

This compound features orthogonal protecting groups: an N-acetyl group on the amine and a methyl ester on the carboxylic acid. This is distinct from the fully unprotected amino acid 4-(4-methylpiperazin-1-yl)-L-phenylalanine [1]. The presence of the N-acetyl group allows for selective deprotection and functionalization under conditions that would be incompatible with a free amine. This specific protection scheme provides a quantifiable synthetic advantage: it eliminates the need for amine protection/deprotection steps during coupling reactions involving the acid group, thereby streamlining synthetic routes by at least one step compared to using the completely unprotected amino acid [2].

Orthogonal Protection
Cross-study
Saves ≥1 synthetic step vs unprotected amino acid
Streamlines amide coupling workflows
Under standard peptide coupling conditions
Orthogonal protection Peptide synthesis Building block

High-Impact Application Scenarios for Methyl (2S)-2-acetamido-3-[4-(4-methylpiperazin-1-yl)phenyl]propanoate


Synthesis and Scale-Up of VLA-4/VCAM-1 Antagonists

Given the class-level evidence for piperazinylphenylalanine derivatives as VLA-4 inhibitors [1], this specific methyl ester with ≥98% purity is the preferred starting material for synthesizing novel antagonists in medicinal chemistry campaigns. Its orthogonal protection allows for rapid analog generation to improve upon the in vivo efficacy of lead compound 12aa [1]. The quantified 98% chemical purity ensures minimal side-product formation during initial coupling, which is critical for reproducible SAR.

Development of Chiral Analytical Methods and Reference Standards

The AK Scientific batch, specified at 82% ee, provides a well-characterized material for developing and validating chiral HPLC or SFC methods . A known mixture of enantiomers (18% of the opposite isomer) is ideal for establishing a resolution standard, as it provides a defined baseline for separating the (2S) and (2R) forms—a clearly quantifiable advantage over a 100% ee or racemic standard for method development.

Preparation of Targeted PROTAC or Bifunctional Degrader Molecules

The 4-(4-methylpiperazin-1-yl)phenyl moiety is a privileged structure for kinase inhibitor linkers. This protected amino acid can serve as a rigid, chiral linker for PROTACs, where the (2S) configuration imposes a specific exit vector (quantified by TPSA 61.88 Å2 and a LogP of 0.66 ). These calculated properties provide a measurable basis for predicting linker behavior in cellular permeability, outperforming achiral or overly lipophilic linkers. Procuring this specific (2S) building block ensures a consistent 3D orientation in ternary complex formation, which is not guaranteed by racemic or dehalogenated linker analogs.

Asymmetric Synthesis Route Scouting and Impurity Profiling

For process chemistry groups, the availability of lots with defined purity (95% vs. 98%) and an enantiomeric excess of 82% allows for real-world impurity mapping. A team can simulate the purification burden required to reach >99% chiral purity for a potential API intermediate, using the 82% ee material as a starting point. This direct comparison against in-house synthesized material provides a quantifiable cost-benefit analysis for purchasing vs. synthesizing.

Application
Selection Property
Validation Focus
VLA-4/VCAM-1 antagonist synthesis
High-purity, orthogonally protected (2S) scaffold
Reproducible SAR and minimal side-product formation
Chiral analytical method development
Well-characterized enantiomeric mixture
Establish chiral separation resolution standards
PROTAC linker design
Stereochemically defined, rigid linker with favorable physicochemical profile
Cellular permeability and ternary complex orientation
Process chemistry impurity profiling
Available purity and ee grades for real-world impurity mapping
Cost-benefit analysis for purification burden
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